molecular formula C23H34BNO6 B8668573 tert-butyl 4-[4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate

tert-butyl 4-[4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate

Cat. No.: B8668573
M. Wt: 431.3 g/mol
InChI Key: NDKLPXAURALEDG-UHFFFAOYSA-N
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Description

tert-butyl 4-[4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic ester group, a formyl group, and a piperidine ring. These structural features make it a valuable intermediate in organic synthesis and a potential candidate for various chemical reactions.

Preparation Methods

The synthesis of tert-butyl 4-[4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate involves several steps. One common synthetic route includes the following steps:

    Formation of the Boronic Ester Group: The boronic ester group is introduced through a reaction between a phenol derivative and bis(pinacolato)diboron in the presence of a palladium catalyst.

    Introduction of the Formyl Group: The formyl group is typically introduced via a Vilsmeier-Haack reaction, where the boronic ester derivative reacts with DMF and POCl3.

    Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the formylated boronic ester.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-butyl 4-[4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst, forming biaryl compounds.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include palladium catalysts, oxidizing agents, reducing agents, and acidic or basic hydrolysis conditions. Major products formed from these reactions include carboxylic acids, alcohols, biaryl compounds, and carboxylic acid derivatives.

Scientific Research Applications

tert-butyl 4-[4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It may serve as a building block for the development of pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate involves its ability to participate in various chemical reactions due to its functional groups. The boronic ester group allows it to undergo cross-coupling reactions, while the formyl group can be involved in oxidation and reduction reactions. The piperidine ring provides structural stability and can participate in nucleophilic substitution reactions. These properties make it a versatile compound in organic synthesis and other applications.

Comparison with Similar Compounds

Similar compounds to tert-butyl 4-[4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate include:

    Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also contains a boronic ester group and is used in similar cross-coupling reactions.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound has a boronic ester group and a phenol group, making it useful in organic synthesis.

    tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate: This compound contains a boronic ester group and a pyridine ring, and is used in various chemical reactions.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C23H34BNO6

Molecular Weight

431.3 g/mol

IUPAC Name

tert-butyl 4-[4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate

InChI

InChI=1S/C23H34BNO6/c1-21(2,3)29-20(27)25-12-10-17(11-13-25)28-18-9-8-16(15-26)19(14-18)24-30-22(4,5)23(6,7)31-24/h8-9,14-15,17H,10-13H2,1-7H3

InChI Key

NDKLPXAURALEDG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC3CCN(CC3)C(=O)OC(C)(C)C)C=O

Origin of Product

United States

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